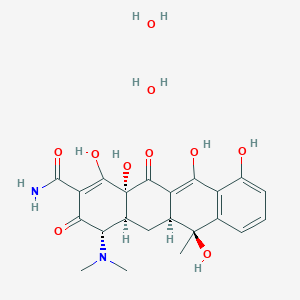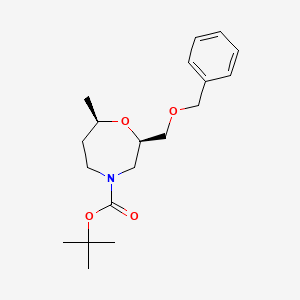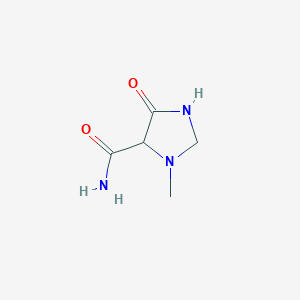
3-Methyl-5-oxoimidazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-oxoimidazolidine-4-carboxamide is a heterocyclic compound with the molecular formula C₅H₉N₃O₂. It is part of the imidazolidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-5-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-4,5-dione derivatives, while reduction can produce 3-methylimidazolidine-4-carboxamide .
Aplicaciones Científicas De Investigación
3-Methyl-5-oxoimidazolidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Imidazolidine-2,4-dione: Another member of the imidazolidine family with different functional groups.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]: A structurally related compound with similar properties.
Uniqueness: 3-Methyl-5-oxoimidazolidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3-methyl-5-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-8-2-7-5(10)3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
Clave InChI |
NFLUQVYPHULOGY-UHFFFAOYSA-N |
SMILES canónico |
CN1CNC(=O)C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




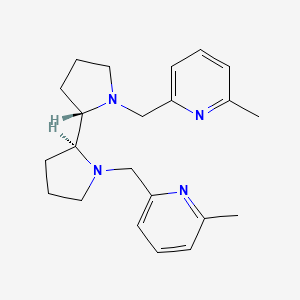


![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)

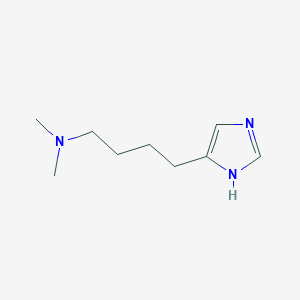

![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)

